Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)- - 1745-89-7

Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-

Catalog Number: EVT-294401
CAS Number: 1745-89-7
Molecular Formula: C21H24O2
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenol, 4,4’-(1-methylethylidene)bis[2-(2-propenyl)-], also known as 2,2’-Diallylbisphenol A (DABA), is a diallyl based epoxy modification agent that blends with the resin to improve the mechanical property of the epoxy material . It is majorly used in novalac based resins, which can be further cured with bismaleimides (BMI) for aerospace, electronics, and wireless communication based applications .

Molecular Structure Analysis

The molecular formula of Phenol, 4,4’-(1-methylethylidene)bis[2-(2-propenyl)-] is C15H16O2 . It contains a total of 48 bonds; 24 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .

Physical And Chemical Properties Analysis

Phenol, 4,4’-(1-methylethylidene)bis[2-(2-propenyl)-] has a molecular weight of 228.2863 . When used as a polymer with carbonic acid, it has a melt index of 8-10 g/10 min (300°C/1.2kg), hardness of 118 (Rockwell R, ASTM D 785), refractive index n20/D 1.586, transition temp Tg 150-160 °C, softening point 157 °C (Vicat, ASTM D 1525), and is soluble in chlorinated solvents . It has a density of 1.2 g/mL at 25 °C (lit.) .

Bisphenol A Diglycidyl Ether (BADGE)

    4,4'-Bismaleimidodiphenylmethane (BMPM)

      o,o′-Diallyl bisphenol A Ether (DABPE)

      • Compound Description: o,o′-Diallyl bisphenol A ether (DABPE) is a derivative of Diallyl bisphenol A (DABPA) formed through etherification reactions. The choice of etherification reagents, such as polyhydric alcohols, epoxy compounds, or chlorohydrins, can lead to variations in the structure and properties of DABPE [].
      • Relevance: DABPE serves as an important intermediate in the industrial synthesis of Diallyl bisphenol A (DABPA) []. Additionally, DABPE itself is explored as a reactive diluent and toughening agent in bismaleimide (BMI) resin systems alongside DABPA, contributing to improved processing characteristics and impact resistance [, ].

      Formaldehyde

      • Relevance: Formaldehyde is used in conjunction with Diallyl bisphenol A (DABPA) to synthesize Diallyl bisphenol A formaldehyde novolac (ABPF) resin [, , ]. This reaction utilizes the reactivity of formaldehyde to create a novolac resin with desirable properties for high-temperature adhesive applications.

      Octastyrenyl Silsesquioxane (OSTS)

      • Relevance: OSTS is investigated as an additive to enhance the thermal stability of Diallyl bisphenol A (DABPA) and 4,4’-bismaleimidodiphenylmethane (BMPM) thermoset networks []. The styrenyl groups of OSTS can react with BMPM through free radicals, forming a crosslinked network with improved thermal properties.

      N-Phenylaminopropyl Cage Mixture (APS)

      • Relevance: Similar to OSTS, N-Phenylaminopropyl Cage Mixture (APS) is explored as an additive to improve the thermal stability of Diallyl bisphenol A (DABPA) and 4,4’-bismaleimidodiphenylmethane (BMPM) thermoset networks []. The amine groups in APS react with BMPM via Michael addition, leading to an enhanced network structure and improved thermal properties.

      Epichlorohydrin (ECH)

      • Relevance: Epichlorohydrin (ECH) is used as a reagent in the synthesis of Diallyl bisphenol A diglycidyl ether (DADGEBA) from Diallyl bisphenol A (DABPA) []. The reaction involves the opening of the epoxide ring in ECH by the phenolic hydroxyl groups of DABPA, resulting in the formation of DADGEBA, an epoxy resin with potential applications in coatings, adhesives, and composites.

      Trimethoxysilane

      • Relevance: Trimethoxysilane is used in a hydrosilylation reaction with Diallyl bisphenol A diglycidyl ether (DADGEBA), derived from Diallyl bisphenol A (DABPA), to prepare a novel organosilicon epoxy resin []. This reaction incorporates trimethoxysilyl groups into the epoxy resin, potentially enhancing its adhesion properties and compatibility with inorganic materials.

      1,1′-Bis(4-cyanatophenyl)ethane

      • Relevance: 1,1′-Bis(4-cyanatophenyl)ethane is incorporated into a high-performance resin system alongside Diallyl bisphenol A (DABPA), 4,4′-bismaleimidodiphenylmethane (BMPM), and o,o′-diallyl bisphenol A ether []. This multi-component system leverages the individual properties of each component to achieve a balance of processing characteristics, thermal stability, and mechanical properties suitable for resin transfer molding applications.

      Bisphenol A Bismaleimide (BMIP)

      • Relevance: Similar to BMPM, Bisphenol A bismaleimide (BMIP) is also blended with Diallyl bisphenol A (DABPA) and its derivatives for developing high-performance thermosets and adhesives [, , ]. The combination of BMIP and DABPA aims to leverage their complementary properties, enhancing the overall thermal and mechanical performance of the resulting materials.

      2-[3-(4-Maleimidophenoxy)phenyl]-5-(4-maleimidophenyl)-1,3,4-oxadiazole (m-Mioxd)

      • Compound Description: 2-[3-(4-Maleimidophenoxy)phenyl]-5-(4-maleimidophenyl)-1,3,4-oxadiazole (m-Mioxd) represents a class of novel bismaleimide (BMI) monomers designed to improve the toughness of BMI resins without sacrificing their thermal stability []. The presence of the 1,3,4-oxadiazole ring in the structure is expected to enhance the thermal stability and potentially improve the processability of the resulting polymers.
      • Relevance: m-Mioxd is investigated as a modifier for bismaleimide (BMI) resins, including those based on Diallyl bisphenol A (DABPA) [, ]. By incorporating m-Mioxd into the BMI/DABPA system, researchers aim to enhance the impact strength and fracture toughness of the cured resins while preserving their excellent thermal stability.

      2-[4-(4-Maleimidophenoxy)phenyl]-5-(4-maleimidophenyl)-1,3,4-oxadiazole (p-Mioxd)

      • Relevance: p-Mioxd is explored alongside m-Mioxd as a modifier for bismaleimide (BMI) resins, including those based on Diallyl bisphenol A (DABPA) [, ]. The inclusion of p-Mioxd aims to improve the toughness and impact resistance of the cured resins without compromising their thermal stability. The comparison of p-Mioxd and m-Mioxd allows researchers to evaluate the impact of structural variations on the properties of the modified BMI resins.

      Low Density Polyethylene Grafted Diallyl Bisphenol A Ether (LDPE-g-DBAE)

      • Compound Description: Low Density Polyethylene Grafted Diallyl Bisphenol A Ether (LDPE-g-DBAE) is a compatibilizer specifically designed to improve the interfacial adhesion between polyethylene (PE) and polycarbonate (PC) in polymer blends [, ]. It consists of a low-density polyethylene (LDPE) backbone grafted with Diallyl bisphenol A ether (DBAE) units.
      • Relevance: LDPE-g-DBAE exemplifies the utilization of Diallyl bisphenol A (DABPA) derivatives in enhancing the compatibility between dissimilar polymers [, ]. The DBAE units in LDPE-g-DBAE interact favorably with PC, while the LDPE backbone is miscible with PE, thus improving the interfacial adhesion and mechanical properties of the PE/PC blends.

      Properties

      CAS Number

      1745-89-7

      Product Name

      Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-

      IUPAC Name

      4-[2-(4-hydroxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenol

      Molecular Formula

      C21H24O2

      Molecular Weight

      308.4 g/mol

      InChI

      InChI=1S/C21H24O2/c1-5-7-15-13-17(9-11-19(15)22)21(3,4)18-10-12-20(23)16(14-18)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3

      InChI Key

      WOCGGVRGNIEDSZ-UHFFFAOYSA-N

      SMILES

      CC(C)(C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C

      Canonical SMILES

      CC(C)(C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C

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